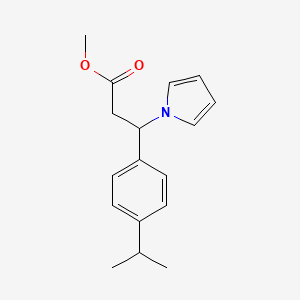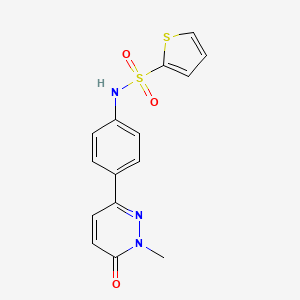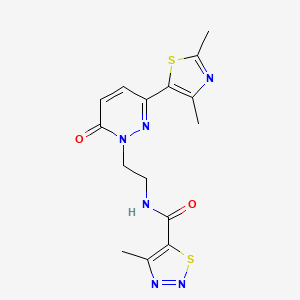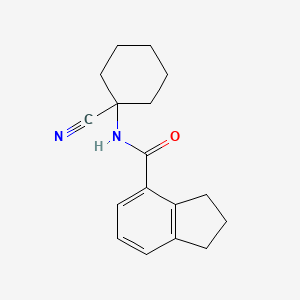
1-phenyl-N-(2-phenylethyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-N-(2-phenylethyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide, also known as PTEPT, is a chemical compound that has been studied for its potential use in various scientific research applications.
作用機序
The mechanism of action of 1-phenyl-N-(2-phenylethyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of enzymes that are involved in cancer cell growth and neurodegenerative diseases. This compound has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of enzymes that are involved in cancer cell growth and neurodegenerative diseases. This compound has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of 1-phenyl-N-(2-phenylethyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide is that it has been shown to have low toxicity, which makes it a potentially safe compound for use in lab experiments. However, one limitation of this compound is that it can be difficult to synthesize, which may limit its availability for use in lab experiments.
将来の方向性
There are a number of future directions for research on 1-phenyl-N-(2-phenylethyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide. One area of research could be to further investigate the mechanism of action of this compound. Another area of research could be to study the potential use of this compound in the treatment of other diseases, such as Parkinson's disease. Additionally, future research could focus on developing more efficient synthesis methods for this compound, which would increase its availability for use in lab experiments.
In conclusion, this compound is a chemical compound that has shown promise for use in various scientific research applications, including cancer treatment and the treatment of neurodegenerative diseases. While there are still many unanswered questions about the mechanism of action of this compound, its potential benefits make it a promising area of research for the future.
合成法
1-phenyl-N-(2-phenylethyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide can be synthesized using a multistep process. The first step involves the reaction of 2-phenylethylamine with 3-pyridinecarboxaldehyde to form an imine intermediate. This intermediate is then reacted with phenylacetylene in the presence of copper (I) iodide and phenanthroline to form a triazole intermediate. Finally, this intermediate is reacted with 4-isocyanato-2,6-dimethylbenzonitrile to form this compound.
科学的研究の応用
1-phenyl-N-(2-phenylethyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential use in various scientific research applications. One area of research where this compound has shown promise is in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or cell death, in cancer cells. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Studies have shown that this compound can inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease.
特性
IUPAC Name |
1-phenyl-N-(2-phenylethyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c28-22(24-15-13-17-8-3-1-4-9-17)20-21(18-10-7-14-23-16-18)27(26-25-20)19-11-5-2-6-12-19/h1-12,14,16H,13,15H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLGZGDVVUYGSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2754823.png)


![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3-chlorobenzoate](/img/structure/B2754826.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide](/img/structure/B2754827.png)


![3-[(Dimethylcarbamoyl)amino]benzoic acid](/img/structure/B2754832.png)
![4-Methyl-6-(2-propoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2754835.png)
![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2754836.png)

